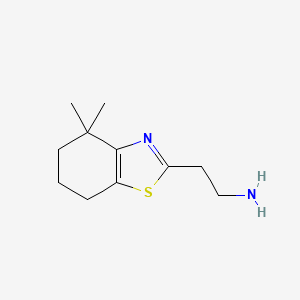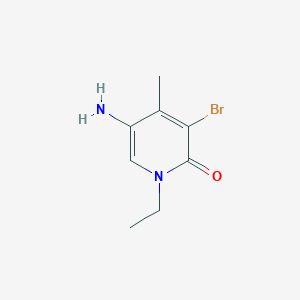![molecular formula C14H14N2O B13180092 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a chemical compound with the molecular formula C₁₄H₁₄N₂O. It is known for its unique spirocyclic structure, which includes a spiro junction between a six-membered ring and a three-membered ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile: Unique due to its spirocyclic structure and benzonitrile group.
2-oxa-6-azaspiro[3.4]octan-5-one: Similar spirocyclic structure but with different functional groups.
{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride: Another spirocyclic compound with different substituents
Uniqueness
This compound stands out due to its specific combination of a spirocyclic structure and a benzonitrile group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile |
InChI |
InChI=1S/C14H14N2O/c15-8-10-2-4-11(5-3-10)12-9-16-13(17)14(12)6-1-7-14/h2-5,12H,1,6-7,9H2,(H,16,17) |
Clé InChI |
OXQZQEBRZNYXFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




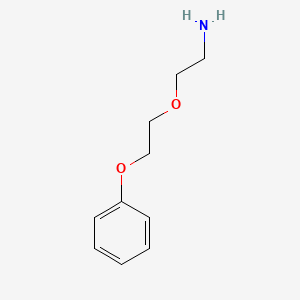
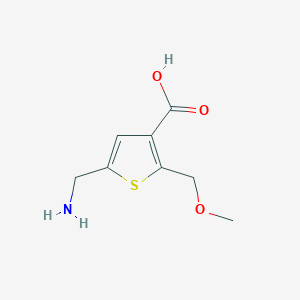

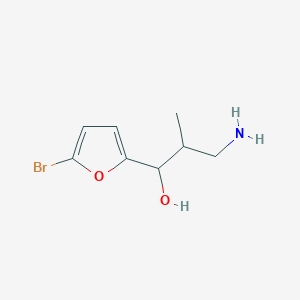


![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
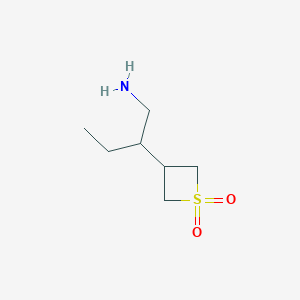
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
